Tetrazine-PEG3-Biotin

Catalog No.
S6578329
CAS No.
1962919-29-4
M.F
C29H42N8O6S
M. Wt
630.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazine-PEG3-Biotin

CAS Number

1962919-29-4

Product Name

Tetrazine-PEG3-Biotin

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide

Molecular Formula

C29H42N8O6S

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1

InChI Key

VUSRWSXBRMTEML-GNKBHMEESA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2
  • Tetrazine: A reactive group that can undergo a strain-promoted inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes like trans-cyclooctene (TCO). This reaction is highly specific and efficient, making it valuable for click chemistry applications [].
  • PEG3 spacer: A short polyethylene glycol (PEG) chain that improves the water solubility of the molecule and reduces steric hindrance, allowing for better accessibility of the functional groups [].
  • Biotin: A well-known vitamin that binds strongly to streptavidin with high affinity (Kd in the femtomolar range) []. This interaction is crucial for various applications in research.

Applications in Bioconjugation

Tetrazine-PEG3-Biotin is a valuable tool for bioconjugation due to its unique properties:

  • Site-Specific Labeling: The tetrazine moiety allows for selective conjugation to molecules containing TCO groups. This enables researchers to label specific biomolecules like antibodies, proteins, or nanoparticles with biotin [].
  • Biotinylation: The biotin tag facilitates the capture and purification of biomolecules using streptavidin-conjugated resins or magnetic beads. This is useful in protein purification, immunoassays, and cell labeling experiments [].
  • Controlled Release: Biotinylated molecules can be tethered to a streptavidin surface and later released under specific conditions like cleavage by an enzyme or a change in pH. This allows for controlled release of drugs or probes in targeted therapies [].

Tetrazine-PEG3-Biotin is a bioconjugation reagent that incorporates a tetrazine moiety linked to a polyethylene glycol (PEG) chain and biotin. This compound is designed for bioorthogonal reactions, particularly the inverse electron demand Diels-Alder reaction, which facilitates the selective labeling of biomolecules in complex biological environments. The chemical structure allows for rapid and efficient conjugation with strained alkenes, such as trans-cyclooctene, making it an invaluable tool in biochemical research and applications.

The primary reaction mechanism involving Tetrazine-PEG3-Biotin is the inverse electron demand Diels-Alder reaction. In this process, the tetrazine moiety reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is characterized by its rapid kinetics and high selectivity, allowing for efficient conjugation without interference from other functional groups present in biological samples .

The reaction can be summarized as follows:

  • Initial Interaction: The tetrazine group approaches the strained alkene.
  • Cycloaddition: A cycloaddition occurs, forming a stable product through the formation of a new bond.
  • Product Stability: The resulting dihydropyridazine linkage is stable under physiological conditions, facilitating further applications in biological systems.

Tetrazine-PEG3-Biotin exhibits significant biological activity due to its ability to selectively label proteins and other biomolecules. The biotin component allows for easy detection and purification through streptavidin or avidin binding, which is crucial in various applications including imaging and targeted drug delivery. This compound's bioorthogonal nature ensures minimal background interference, making it suitable for use in living organisms .

The synthesis of Tetrazine-PEG3-Biotin typically involves several key steps:

  • Preparation of Tetrazine Intermediate: Starting from appropriate precursors, a tetrazine derivative is synthesized through established methods involving hydrazine or hydrazones.
  • Linkage to PEG: The tetrazine is then conjugated to a PEG chain, enhancing solubility and biocompatibility.
  • Biotinylation: Finally, biotin is attached to the PEG-tetrazine complex, resulting in Tetrazine-PEG3-Biotin.

Tetrazine-PEG3-Biotin has numerous applications across various fields:

  • Bioconjugation: Used for labeling proteins and nucleic acids in research.
  • Imaging: Facilitates fluorescent imaging techniques by enabling specific labeling of biomolecules.
  • Drug Delivery: Acts as a linker in targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.
  • Diagnostics: Utilized in diagnostic assays where precise biomolecule detection is required.

Its versatility makes it a valuable reagent in chemical biology and therapeutic development .

Interaction studies involving Tetrazine-PEG3-Biotin focus on its reactivity with various strained alkenes. Research indicates that this compound reacts efficiently under mild conditions without requiring metal catalysts or reducing agents, making it particularly suitable for use in biological contexts where harsh conditions could denature proteins or alter cellular functions . Studies demonstrate that the kinetics of these reactions are among the fastest available for bioorthogonal ligations, with reported rate constants significantly exceeding those of traditional methods .

Several compounds share structural or functional similarities with Tetrazine-PEG3-Biotin. Here are some notable examples:

Compound NameStructure/FunctionalityUniqueness
TCO-PEG3-BiotinContains trans-cyclooctene moietyFaster reaction kinetics compared to other click reactions
Tetrazine-Amido-PEG3-BiotinSimilar tetrazine structure but with amide linkageOffers different solubility properties
PEG3-TetrazineMonoreactive derivative for PEGylationFocused on hydrophilic attachment
DBCO-PEG3-BiotinContains dibenzocyclooctyne moietyProvides alternative click chemistry options

These compounds highlight the unique aspects of Tetrazine-PEG3-Biotin, particularly its rapid reaction rates and high selectivity in complex biological systems .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

630.29480226 g/mol

Monoisotopic Mass

630.29480226 g/mol

Heavy Atom Count

44

Dates

Last modified: 11-23-2023

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